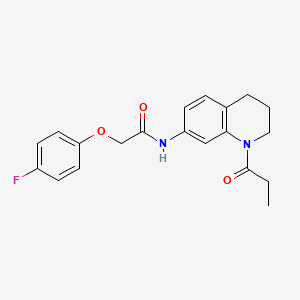
3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (DFTQA) is a synthetic quinoline derivative that has gained attention in recent years due to its potential use in scientific research applications. DFTQA has been studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
作用机制
3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is thought to act as an inhibitor of COX-2 by blocking the enzyme’s active site. This prevents the enzyme from catalyzing the production of inflammatory mediators, thus reducing inflammation. Additionally, this compound has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain proteins involved in cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in both in vitro and in vivo models. In vitro studies have shown that this compound is able to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, by blocking the activity of COX-2. In vivo studies have demonstrated that this compound is able to reduce inflammation in animal models of arthritis and asthma, as well as reduce the growth of certain types of cancer cells.
实验室实验的优点和局限性
3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solution, making it suitable for use in a variety of laboratory applications. Additionally, this compound is able to inhibit the production of inflammatory mediators and inhibit the growth of certain types of cancer cells, making it a useful tool for researching these processes.
However, there are also some limitations to the use of this compound in laboratory experiments. In particular, it is not currently approved for use in humans and has not been extensively tested in clinical trials. Additionally, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate its exact effects.
未来方向
Given the potential of 3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide as a research tool, there are a number of future directions for research. First, further studies are needed to better understand the mechanism of action of this compound and its effects on inflammatory mediators and cancer cells. Additionally, further studies are needed to assess the safety and efficacy of this compound for use in humans. Finally, further research is needed to investigate the potential therapeutic applications of this compound in the treatment of inflammatory diseases and cancer.
合成方法
3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized by a two-step method involving the condensation of 4-fluorobenzoyl chloride with 1-propanol, followed by the reaction of the resulting product with 7-chloro-1,2,3,4-tetrahydroquinoline. The reaction proceeds in aqueous solution, and the product can be isolated by simple filtration. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the condensation reaction.
科学研究应用
3,4-difluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied for its potential use in scientific research applications. In particular, it has been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the body. Inhibition of COX-2 is thought to have potential therapeutic applications in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.
属性
IUPAC Name |
3,4-difluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-2-18(24)23-9-3-4-12-5-7-14(11-17(12)23)22-19(25)13-6-8-15(20)16(21)10-13/h5-8,10-11H,2-4,9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSICYNXWRPPHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569985.png)
![N-(2,5-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6569987.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6569995.png)
![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)







